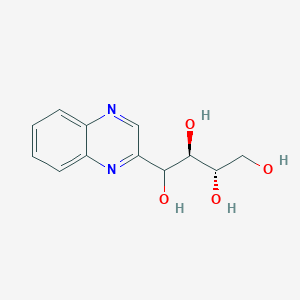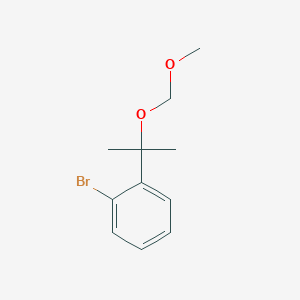
1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where a bromine atom is substituted at the first position and a 2-(methoxymethoxy)propan-2-yl group is substituted at the second position
Preparation Methods
The synthesis of 1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene typically involves the bromination of 2-(2-(methoxymethoxy)propan-2-yl)benzene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide would yield 2-(2-(methoxymethoxy)propan-2-yl)phenol .
Scientific Research Applications
1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms a sigma complex with the benzene ring. This intermediate can then undergo further reactions depending on the specific conditions and reagents used .
Comparison with Similar Compounds
1-Bromo-2-(2-(methoxymethoxy)propan-2-yl)benzene can be compared with other similar compounds such as:
1-Bromo-2-(propan-2-yl)benzene: This compound lacks the methoxymethoxy group, making it less reactive in certain chemical reactions.
1-Bromo-2-(methoxymethoxy)benzene: This compound lacks the propan-2-yl group, which affects its steric and electronic properties.
2-Propanol, 1-bromo-: This compound has a hydroxyl group instead of a methoxymethoxy group, leading to different reactivity and applications .
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-2-[2-(methoxymethoxy)propan-2-yl]benzene |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,14-8-13-3)9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3 |
InChI Key |
IFSSDTVTHHAOJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Br)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


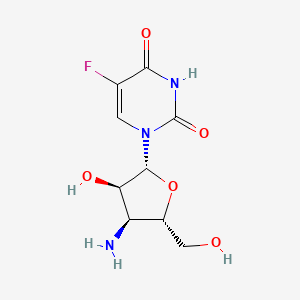
![(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11751322.png)
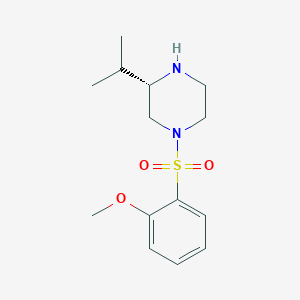
![2-({4-[(Cyclopropylmethyl)amino]cyclohexyl}amino)ethan-1-ol](/img/structure/B11751329.png)
![1-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B11751333.png)
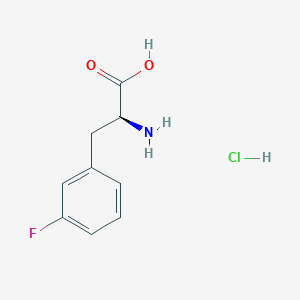
![1-Phenylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11751345.png)
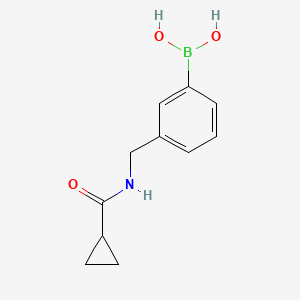
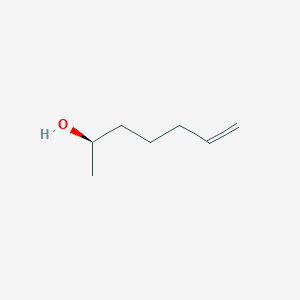
![2-[3-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11751349.png)
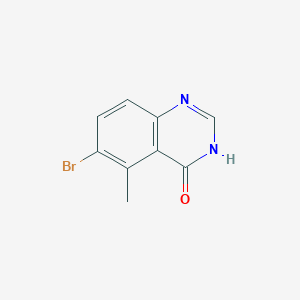
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11751366.png)
![11b-methyl-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11751370.png)
